(3R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride is a chemical compound of increasing interest in medicinal chemistry. It features a pyrrolidine ring that is substituted with a pyrimidine moiety, contributing to its potential biological activities. This compound is primarily classified as a selective inhibitor of Janus Kinase 1 (JAK1), playing a significant role in various signaling pathways, particularly the JAK-STAT pathway. Its unique structure allows it to engage in specific interactions with biological targets, making it a candidate for therapeutic applications.
The synthesis of (3R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride generally involves several key steps:
Common reagents and conditions used in these synthetic routes include:
In industrial settings, the synthesis is often scaled up using automated systems that ensure consistent quality and efficiency. This may involve optimizing reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield while minimizing by-products.
(3R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride can undergo several types of chemical reactions:
Key reagents include:
The conditions for these reactions typically involve controlled temperatures and specific solvents to optimize yields and selectivity.
The primary mechanism of action for (3R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride involves its role as a selective inhibitor of JAK1. By inhibiting JAK1, this compound disrupts the JAK-STAT signaling pathway, which is crucial in regulating immune responses and cell proliferation.
The pharmacokinetic properties have been optimized through in vitro studies assessing absorption, distribution, metabolism, and excretion (ADME). These studies indicate that the compound exhibits favorable pharmacokinetic profiles in various disease models, including collagen-induced arthritis.
(3R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride typically appears as a white to off-white crystalline solid. Its solubility characteristics are essential for its application in biological systems.
The compound's stability under various pH levels and temperatures has been studied extensively, indicating that it maintains integrity under physiological conditions. Its reactivity profile allows it to engage in multiple chemical transformations while retaining its core structure .
(3R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride has several notable applications:
(3R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride represents a structurally distinct chiral amine featuring a pyrrolidine scaffold linked to a pyrimidine heterocycle. The systematic name follows IUPAC conventions, specifying the absolute (3R)-configuration at the stereogenic center. The molecular formula is C₈H₁₃ClN₄ (MW: 200.67 g/mol), with CAS registry numbers available for both the free base and salt forms [1] [4]. The hydrochloride salt form enhances stability and crystallinity, crucial for pharmaceutical processing.
The stereochemical designation "(3R)" signifies the specific spatial arrangement of substituents around the pyrrolidine C3 carbon. This configuration critically influences:
Table 1: Comparative Properties of (3R) vs. (3S) Enantiomers
Property | (3R)-Isomer | (3S)-Isomer | Significance |
---|---|---|---|
Specific Rotation | Not reported | Not reported | Chiral purity indicator |
Crystal Packing | Distinct H-bond networks | Different lattice energy | Impacts solubility, stability |
Pharmacophore Alignment | Optimal vector orientation | Suboptimal positioning | Dictates target binding affinity |
Synthetic Accessibility | Requires chiral pool or ASM | Similar challenges | Affects manufacturing complexity |
The synthesis of enantiopure material typically employs chiral precursors like (R)-3-aminopyrrolidine or utilizes asymmetric synthesis methodologies (ASM), including chiral catalysts or resolution techniques [4]. Commercial availability exists for both enantiomers, with the (S)-isomer cataloged under CAS 1421026-05-2 [4].
This hybrid structure merges the distinct pharmacological advantages of two privileged heterocycles:
Pyrrolidine Advantages:
Pyrimidine Advantages:
The covalent linkage creates a bidentate pharmacophore where the pyrrolidine amine acts as a H-bond donor and the pyrimidine N1 and N3 atoms serve as acceptors. This motif is prevalent in kinase inhibitors, GPCR ligands, and epigenetic modulators. The protonatable pyrrolidine nitrogen (pKa ~8-9) enhances water solubility under physiological conditions, while the pyrimidine ring contributes to π-cloud interactions in target binding pockets [6] [9].
Table 2: Physicochemical Contributions of Hybrid Scaffold Components
Scaffold | PSA (Ų) | LogP | H-bond Donors | H-bond Acceptors | Dipole Moment (D) |
---|---|---|---|---|---|
Pyrrolidine | 16.5 | 0.46 | 1 | 1.5 | 1.41 |
Pyrimidine | 30-40 | 0.7-1.2 | 0-1 | 2-3 | ~4.0 |
Hybrid | ~46-56 | 1.1-1.7 | 1-2 | 3.5-4.5 | Direction-dependent |
The strategic integration of pyrrolidine and pyrimidine emerged prominently during the 2010s kinase inhibitor boom. Key developments include:
The (R)-configuration specifically gained attention when chiral screening revealed:
Notable patents (e.g., WO2014128486, US8633227B2) claim the scaffold in TBK1/IKKε inhibitors for oncology and immunology, leveraging the (R)-amine for H-bond donation to kinase hinge regions [8] [9]. The rise of enantioselective synthetic methods – particularly transition-metal catalyzed aminations and enzymatic resolutions – enabled practical access to multi-gram quantities required for preclinical development [4].
Table 3: Chronological Development of Pyrrolidine-Pyrimidine Hybrids in Drug Discovery
Year | Development | Therapeutic Area | Significance |
---|---|---|---|
2011 | JAK3 inhibitors patents (US6956041B2) | Immunology, Oncology | Validated scaffold in kinase space |
2013 | Asymmetric synthesis routes optimized | Chemical methodology | Enabled gram-scale (R)-enantiomer production |
2014 | FDA approval of pyrrolidine-containing doripenem | Anti-infectives | Demonstrated metabolic stability in clinical use |
2015 | TBK1 inhibitors with (R)-configuration (WO2014128486) | Oncology, Inflammation | Showed stereodependent potency (IC50 <50 nM) |
2018 | Chiral salt forms in patent applications (US8633227B2) | CNS, Metabolic diseases | Improved crystallinity and formulation properties |
2021 | Review highlights pyrrolidine as "versatile scaffold" | Broad applications | Cited in 37 FDA-approved drugs |
The scaffold's trajectory exemplifies modern fragment-based drug design – merging privileged heterocycles with stereochemical precision to address target selectivity challenges in kinase drug discovery [6] [9] [10].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0